molecular formula C17H10F6N4O2 B13361856 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13361856
M. Wt: 416.28 g/mol
InChI Key: SKCPLCFLWZBIBX-UHFFFAOYSA-N
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Description

1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of trifluoromethyl and trifluoromethoxy groups. The synthetic routes often require specific reaction conditions, such as the use of strong bases, high temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents. Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups. These groups significantly impact the compound’s chemical properties, making it more stable and reactive under specific conditions. Similar compounds include:

  • 1-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(methyl)-1H-pyrazole-4-carboxamide
  • 1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-imidazole-4-carboxamide

These compounds share similar structural features but differ in the specific functional groups attached, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H10F6N4O2

Molecular Weight

416.28 g/mol

IUPAC Name

1-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C17H10F6N4O2/c18-16(19,20)14-12(9-25-27(14)13-6-1-2-7-24-13)15(28)26-10-4-3-5-11(8-10)29-17(21,22)23/h1-9H,(H,26,28)

InChI Key

SKCPLCFLWZBIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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